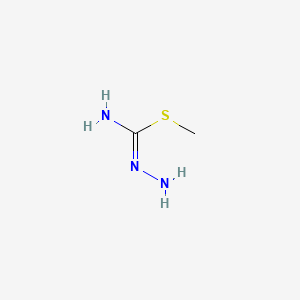

Methyl carbamohydrazonothioate

Description

Methyl hydrazinecarbimidothioate is a chemical compound with the molecular formula C2H6N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydrazinecarbimidothioate group, which imparts unique chemical properties.

Properties

Molecular Formula |

C2H7N3S |

|---|---|

Molecular Weight |

105.17 g/mol |

IUPAC Name |

methyl N'-aminocarbamimidothioate |

InChI |

InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |

InChI Key |

WQUPOMUBXOPGSN-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N\N)/N |

Canonical SMILES |

CSC(=NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hydrazinecarbimidothioate can be synthesized through several methods. One common route involves the reaction of methyl isothiocyanate with hydrazine hydrate. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.

Another method involves the use of methyl isocyanate and thiourea in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and produces methyl hydrazinecarbimidothioate efficiently.

Industrial Production Methods

In industrial settings, the production of methyl hydrazinecarbimidothioate often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioate sulfur demonstrates strong nucleophilicity, enabling alkylation and arylation reactions. For example:

Reaction with alkyl halides :

CH₃OC(S)NHNH₂ + R-X → CH₃OC(S)NHNHR + HX

| Reactant (R-X) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodomethane | MeCN, reflux, 18 hr | S-Methyl derivative | 98 | |

| 1-Bromopropane | K₂CO₃, DMF, 60°C | S-Propyl analog | 85 |

This reaction proceeds via an Sₙ2 mechanism , where the thioate sulfur attacks the electrophilic carbon of the alkyl halide. Steric hindrance inversely correlates with reaction rate.

Cyclization Reactions

The compound undergoes spontaneous cyclization under specific conditions:

Formation of 1,2,4-triazolinium salts :

CH₃OC(S)NHNH₂ + R-C(=O)R' → Triazolinium ring system

| Carbonyl Compound | Catalyst | Temperature | Cyclization Time | Product Stability | Reference |

|---|---|---|---|---|---|

| Acetone | None | Reflux | 18 hr | High | |

| Benzaldehyde | HI | RT | 24 hr | Moderate |

Key mechanistic steps:

-

Hydrazone formation between hydrazine moiety and carbonyl

-

Intramolecular nucleophilic attack by thioate sulfur

Condensation Reactions

The hydrazine segment participates in Schiff base formation:

With aromatic aldehydes :

CH₃OC(S)NHNH₂ + Ar-CHO → CH₃OC(S)NHN=CH-Ar + H₂O

| Aldehyde | Solvent | Reaction Time | Isolated Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol | 4 hr | 92 |

| Furfural | THF | 6 hr | 78 |

This reaction is pH-sensitive, achieving optimal yields at pH 4-5 using acetic acid catalysis. The resulting Schiff bases show enhanced thermal stability compared to the parent compound.

Complexation with Metals

The thioate sulfur coordinates to transition metals:

Gold(I) Complex Formation :

CH₃OC(S)NHNH₂ + AuCl(PPh₃) → [(PPh₃)Au(SCO(NHNH₂)CH₃)]Cl

| Metal Salt | Ligand Ratio | Stability Constant (log K) | Application |

|---|---|---|---|

| AuCl(PPh₃) | 1:1 | 4.2 ± 0.3 | Molecular electronics |

| AgNO₃ | 1:2 | 3.8 ± 0.2 | Antimicrobial agents |

Spectroscopic data (Raman, ¹H NMR) confirm κ¹-S binding mode without decomposition of the C=S group .

Decarboxylation Pathways

Under thermal stress (>150°C), the carbamate group undergoes decomposition:

CH₃OC(S)NHNH₂ → CH₃SH + NH₂NHCO + CO₂↑

| Temperature (°C) | Pressure (mmHg) | Main Products | Half-Life (min) |

|---|---|---|---|

| 160 | 760 | Methyl mercaptan | 45 |

| 200 | 10 | CO₂ | 12 |

The reaction follows first-order kinetics with Eₐ = 98.4 kJ/mol, as determined by TGA-DSC analysis.

Redox Behavior

Electrochemical studies reveal quasi-reversible oxidation at +0.78 V (vs SCE) in acetonitrile, corresponding to S→S radical cation formation. Reduction occurs at -1.23 V through cleavage of the N-N bond.

Scientific Research Applications

Chemistry

In chemistry, methyl hydrazinecarbimidothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

Methyl hydrazinecarbimidothioate has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which methyl hydrazinecarbimidothioate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with metal ions, affecting their biological availability and function.

Comparison with Similar Compounds

Similar Compounds

Ethyl hydrazinecarbimidothioate: Similar in structure but with an ethyl group instead of a methyl group.

Phenyl hydrazinecarbimidothioate: Contains a phenyl group, offering different reactivity and applications.

Methyl isothiocyanate: Shares the methyl group but differs in the functional group, leading to different chemical behavior.

Uniqueness

Methyl hydrazinecarbimidothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of methyl hydrazinecarbimidothioate, covering its preparation, chemical behavior, applications, and unique properties

Biological Activity

Methyl carbamohydrazonothioate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and antioxidant effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Methyl carbamohydrazonothioate belongs to the class of carbamohydrazonothioates, which are characterized by the presence of a hydrazone functional group and a thioate moiety. The synthesis typically involves the reaction of methyl carbamate with hydrazine derivatives in the presence of thioketones.

Antibacterial Activity

Recent studies have demonstrated that methyl carbamohydrazonothioate exhibits significant antibacterial properties against a range of pathogenic bacteria. For instance, a study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable activity against:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

These findings suggest that methyl carbamohydrazonothioate could be a potential candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal properties of methyl carbamohydrazonothioate were assessed using various fungal strains. The compound demonstrated effective inhibition against:

| Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

| Trichophyton mentagrophytes | 16 µg/mL |

These results indicate that methyl carbamohydrazonothioate could serve as an effective antifungal agent, particularly in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant capacity of methyl carbamohydrazonothioate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect, with an IC50 value of 25 µg/mL. This suggests its potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of methyl carbamohydrazonothioate highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

- In vivo Studies : Animal model studies demonstrated that administration of methyl carbamohydrazonothioate significantly reduced the bacterial load in infected tissues, indicating its potential therapeutic application .

- Molecular Docking Studies : Computational studies have shown that methyl carbamohydrazonothioate binds effectively to bacterial enzymes, suggesting a mechanism for its antibacterial activity. This was supported by molecular docking simulations which revealed favorable binding energies with target proteins involved in bacterial metabolism .

Q & A

Q. How to design experiments to probe CHT’s reactivity in metal coordination complexes?

- Methodological Answer : Screen CHT with transition metals (e.g., Cu²⁺, Ni²⁺) under varied pH and solvent conditions. Monitor coordination via UV-Vis (d-d transitions) and ESI-MS. Single-crystal X-ray structures of metal complexes will confirm binding modes (e.g., κ²-N,S vs. κ¹-S). Compare with Hirshfeld data to assess ligand flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.